molecular formula C12H18O3 B13957026 3-(3,5-Dimethylphenoxy)-2-methylpropane-1,2-diol CAS No. 64049-47-4

3-(3,5-Dimethylphenoxy)-2-methylpropane-1,2-diol

Cat. No.: B13957026
CAS No.: 64049-47-4
M. Wt: 210.27 g/mol
InChI Key: FQNXWYNWKZQFCN-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then subjected to a ring-opening reaction with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol exerts its effects involves interactions with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. The diol moiety can also participate in various biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
  • 2-(3,5-Dimethylphenoxy)-N,N-dimethylacetamide

Uniqueness

Compared to similar compounds, 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is unique due to its specific substitution pattern and the presence of two hydroxyl groups.

Properties

CAS No.

64049-47-4

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)-2-methylpropane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-9-4-10(2)6-11(5-9)15-8-12(3,14)7-13/h4-6,13-14H,7-8H2,1-3H3

InChI Key

FQNXWYNWKZQFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)(CO)O)C

Origin of Product

United States

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